
1-(Difluoro(trimethylsilyl)methyl)-2-phenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoro(trimethylsilyl)methyl)-2-phenyl-1H-imidazole is a compound that features a unique combination of difluoromethyl and trimethylsilyl groups attached to an imidazole ring. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the difluoromethyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, while the trimethylsilyl group can act as a protective group during chemical reactions.
Métodos De Preparación
The synthesis of 1-(Difluoro(trimethylsilyl)methyl)-2-phenyl-1H-imidazole typically involves the introduction of the difluoromethyl and trimethylsilyl groups onto an imidazole ring. One common method involves the reaction of 2-phenyl-1H-imidazole with a difluoromethylating agent, such as difluoromethyltrimethylsilane, under appropriate conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields .
Análisis De Reacciones Químicas
1-(Difluoro(trimethylsilyl)methyl)-2-phenyl-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl or trimethylsilyl groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Aplicaciones Científicas De Investigación
1-(Difluoro(trimethylsilyl)methyl)-2-phenyl-1H-imidazole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the effects of difluoromethyl and trimethylsilyl groups on biological systems.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Difluoro(trimethylsilyl)methyl)-2-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to increased biological activity. The trimethylsilyl group can protect reactive sites on the molecule, allowing for selective reactions and improved stability .
Comparación Con Compuestos Similares
1-(Difluoro(trimethylsilyl)methyl)-2-phenyl-1H-imidazole can be compared with other similar compounds, such as:
1-(Difluoromethyl)-2-phenyl-1H-imidazole: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
1-(Trimethylsilyl)-2-phenyl-1H-imidazole: Lacks the difluoromethyl group, leading to different biological and chemical properties.
1-(Difluoro(trimethylsilyl)methyl)-1H-imidazole: Similar structure but without the phenyl group, affecting its overall properties and applications.
The uniqueness of this compound lies in the combination of both difluoromethyl and trimethylsilyl groups, which impart distinct chemical and biological properties that are not present in the similar compounds listed above .
Propiedades
Número CAS |
341529-08-6 |
|---|---|
Fórmula molecular |
C13H16F2N2Si |
Peso molecular |
266.36 g/mol |
Nombre IUPAC |
[difluoro-(2-phenylimidazol-1-yl)methyl]-trimethylsilane |
InChI |
InChI=1S/C13H16F2N2Si/c1-18(2,3)13(14,15)17-10-9-16-12(17)11-7-5-4-6-8-11/h4-10H,1-3H3 |
Clave InChI |
HZGODXYTPTURKN-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(N1C=CN=C1C2=CC=CC=C2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



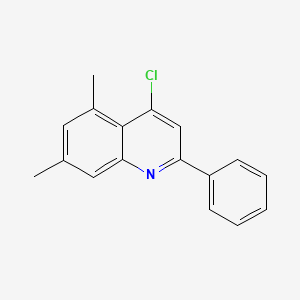
![tert-Butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B11851226.png)
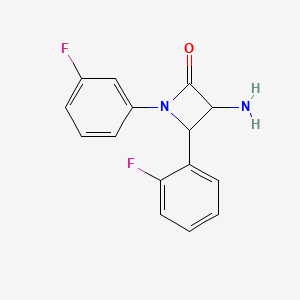
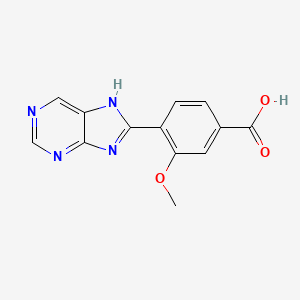


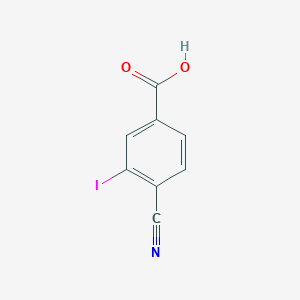
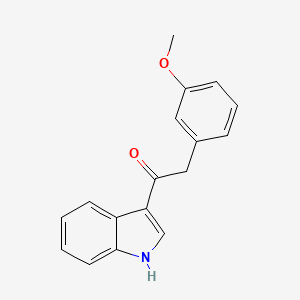
![N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11851274.png)



![tert-Butyl (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate](/img/structure/B11851302.png)
